Hydroxyphosphono-acetic acid

概述

描述

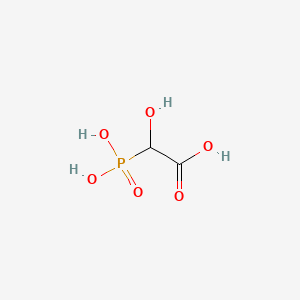

Hydroxyphosphono-acetic acid, also known as hydroxyphosphonoacetic acid, is a chemical compound with the molecular formula C₂H₅O₆P. It is characterized by the presence of both hydroxy and phosphono functional groups. This compound is known for its applications in water treatment and corrosion inhibition due to its ability to control the formation of calcium carbonate and other mineral scales .

准备方法

There are several methods for synthesizing acetic acid, hydroxyphosphono-:

Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.

Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C.

Method Three: Dimethoxymethanephosphonic acid and sodium hydroxide solution react at 80°C-90°C to form the di-sodium salt of phosphonoformaldehyde.

化学反应分析

Hydroxyphosphono-acetic acid undergoes various chemical reactions:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学研究应用

Water Treatment

Corrosion Inhibition and Scale Control

HPAA is widely utilized as a scale and corrosion inhibitor in water treatment systems. Its effectiveness in preventing scale formation is particularly noted in reverse osmosis units and cooling water systems. The compound is chemically stable, resistant to hydrolysis, and performs well across a broad pH range, making it suitable for both acidic and alkaline environments .

Table 1: Performance of HPAA vs. Other Inhibitors

| Inhibitor | Corrosion Inhibition Efficiency | Application Area |

|---|---|---|

| HPAA | 5-8 times better than HEDP | Water treatment, oil fields |

| HEDP | Baseline | Water treatment |

| EDTMP | Lower than HPAA | Water treatment |

Pharmaceutical Applications

Recent studies have identified HPAA as a critical factor for the colonization of Helicobacter pylori, a bacterium linked to gastric diseases. Research involving gene mutations in H. pylori demonstrated that the absence of HPAA significantly reduced the bacterium's ability to colonize in mouse models . This positions HPAA as a potential target for vaccine development against H. pylori infections.

Case Study: Proteomic Analysis of H. pylori Mutants

A study employed proteomic techniques to analyze protein expression in both wild-type and HPAA mutant strains of H. pylori. The findings indicated that the disruption of the HPAA gene did not cause significant polar effects on downstream genes, confirming its essential role in bacterial colonization .

Agricultural Applications

Fertilizer Additive

HPAA enhances the solubility of zinc in fertilizers, promoting better nutrient uptake by plants. Its incorporation into agricultural formulations can improve crop yields, particularly in zinc-deficient soils .

Food Processing

Water Hardness Management

In food and beverage industries, HPAA is used to manage water hardness during production processes. By preventing scale accumulation on equipment, it ensures efficient operation and extends the lifespan of machinery .

Industrial Cleaning

HPAA is incorporated into cleaning formulations to enhance efficacy by preventing scale buildup and improving overall cleaning performance . Its biodegradable nature makes it an environmentally friendly choice for industrial cleaning applications.

Mining Operations

In mining, HPAA plays a crucial role in water treatment processes necessary for mineral processing. It aids in preventing scale formation and corrosion within water systems used during extraction operations .

作用机制

The mechanism of action of acetic acid, hydroxyphosphono- involves its ability to form stable complexes with metal ions, thereby preventing the formation of insoluble mineral scales. It acts by chelating calcium and other metal ions, which inhibits their precipitation and deposition on surfaces .

相似化合物的比较

Hydroxyphosphono-acetic acid can be compared with other similar compounds such as:

- Phosphonoglycolic acid

- Glycolic acid, phosphono-

- 2-Hydroxy-2-phosphonoacetic acid

These compounds share similar functional groups but differ in their specific chemical structures and properties. Hydroxyphosphonoacetic acid is unique due to its specific combination of hydroxy and phosphono groups, which gives it distinct properties in terms of stability and effectiveness as a scale inhibitor .

生物活性

Hydroxyphosphono-acetic acid (HPAA), also known as 2-hydroxyphosphonoacetic acid, is a phosphonic acid derivative with diverse biological activities and applications. This article explores its biological significance, focusing on its role in microbial interactions, potential therapeutic applications, and its chemical properties that contribute to these activities.

HPAA can be synthesized through various methods, including the reaction of glyoxylic acid with phosphorous acid. Recent studies have optimized microwave synthesis techniques, achieving yields exceeding 90% under specific conditions (1:1.2 mass ratio of phosphorous acid to glyoxylic acid) at 95°C for 25 minutes . The structural characterization of HPAA has been confirmed using infrared spectroscopy and nuclear magnetic resonance techniques.

1. Role in Helicobacter pylori Infection

HPAA has been identified as a significant factor in the colonization of Helicobacter pylori, a bacterium associated with chronic gastritis and peptic ulcers. Research indicates that HPAA acts as an adhesin on the bacterial surface, facilitating attachment to gastric epithelial cells. A study involving gene mutation in H. pylori showed that the absence of the HPAA gene resulted in reduced colonization ability in a mouse model, highlighting its essential role in bacterial virulence .

2. Corrosion Inhibition and Antimicrobial Properties

HPAA exhibits notable corrosion inhibition properties, being more effective than other chelators like HEDP and EDTMP. Its application extends to industrial settings where it functions as a corrosion inhibitor in water storage tanks . Furthermore, HPAA has demonstrated antimicrobial activity against various pathogens, making it a candidate for use in disinfectants and antimicrobial formulations .

Study on Helicobacter pylori

In a controlled experiment, researchers created a mutant strain of H. pylori lacking the HPAA gene. The study utilized two-dimensional differential in-gel electrophoresis (DIGE) to analyze protein expression differences between wild-type and mutant strains. Results indicated that the mutant strain's ability to colonize was significantly impaired compared to the wild type, confirming HPAA's critical role in bacterial adhesion and infection dynamics .

Corrosion Inhibition Studies

A comparative study evaluated the effectiveness of HPAA against other phosphonate compounds in preventing metal corrosion. The results indicated that HPAA's corrosion inhibition capability was 5-8 times superior to that of traditional inhibitors like HEDP when tested under similar conditions .

Data Table: Biological Activity Overview

常见问题

Q. Basic: What are the critical physicochemical properties of HPAA relevant to experimental design?

HPAA (C₂H₅O₆P, MW 156.03) has a density of 2.131 g/cm³ and a boiling point of 557.7°C at 760 mmHg. Its aqueous solubility and stability are pH-dependent, requiring storage at 2–8°C for long-term preservation . These properties dictate its handling in solutions, such as avoiding high-temperature evaporation or acidic degradation. For kinetic studies, the compound’s thermal stability (flash point: 291.1°C) must be considered when designing high-temperature reactions .

Q. Basic: What safety protocols are essential when handling HPAA in laboratory settings?

HPAA is classified with hazard codes R22 (harmful if swallowed), R34 (causes burns), and R43 (risk of sensitization). Required precautions include:

- PPE : Nitrile gloves, lab coats, and eye protection (ANSI Z87.1-rated goggles) .

- Ventilation : Use fume hoods for solution preparation to avoid aerosol exposure .

- First Aid : Immediate flushing with water for skin/eye contact and medical attention for ingestion .

Safety Data Sheets (SDS) should be reviewed for compatibility with solvents (e.g., avoid strong oxidizers) .

Q. Advanced: How can researchers resolve contradictions in HPAA’s reactivity reported across studies?

Discrepancies in HPAA’s reactivity (e.g., chelation efficiency or catalytic behavior) often arise from:

- pH Variability : HPAA’s phosphonic and carboxylic groups exhibit pH-dependent ionization, affecting its coordination with metal ions. Validate buffer conditions using methods like ICP-MS to track metal binding .

- Impurity Interference : Commercial HPAA solutions (e.g., 50% aqueous) may contain stabilizers. Purify via ion-exchange chromatography and confirm purity via ³¹P NMR .

- Experimental Controls : Include blank reactions and standardize substrate concentrations to isolate HPAA-specific effects .

Q. Advanced: What spectroscopic and chromatographic methods validate HPAA’s structural integrity in synthetic mixtures?

- ¹H/³¹P NMR : ¹H NMR peaks at δ 3.8–4.2 ppm (CH₂ groups) and ³¹P NMR at δ 15–20 ppm confirm phosphonic acid moiety integrity .

- HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid (pH 3.0) and UV detection at 210 nm. Retention time (~5.2 min) and spiking with pure HPAA standard ensure identification .

- FT-IR : O-H stretching (2500–3300 cm⁻¹) and P=O vibrations (1150–1250 cm⁻¹) distinguish HPAA from degradation products like phosphoric acid .

Q. Methodological: How to optimize HPAA’s role as a metal chelator in enzymatic assays?

HPAA inhibits metalloenzymes (e.g., phosphatases) by binding divalent cations (Mg²⁺, Zn²⁺). To standardize its use:

Dose-Response Curves : Titrate HPAA (0.1–10 mM) in assay buffers containing 1–5 mM MgCl₂.

Control for Chelation : Include EDTA as a positive control and measure residual enzyme activity via fluorometric assays (e.g., DHAP assay kit protocols) .

Buffer Compatibility : Avoid Tris-based buffers (interfere with phosphonic acid group); use HEPES or MES (pH 6.5–7.5) .

Q. Advanced: What strategies mitigate HPAA degradation in long-term biochemical studies?

HPAA degrades via hydrolysis under alkaline conditions (pH > 8.0). Mitigation approaches include:

- Stabilizers : Add 1–5% glycerol or 0.1 M NaCl to aqueous solutions to reduce water activity .

- Storage : Aliquot solutions at -20°C under argon to prevent oxidation. Monitor degradation via LC-MS for [M-H]⁻ ion (m/z 155.0) .

- In Situ Monitoring : Use pH-stat autotitrators to maintain pH 6.0–7.0 during prolonged incubations .

Q. Methodological: How to synthesize HPAA derivatives for structure-activity relationship (SAR) studies?

Key synthetic routes include:

- Phosphonate Ester Hydrolysis : React diethyl hydroxyphosphonoacetate with HCl (6 M, reflux, 12 hr) to yield HPAA. Confirm de-esterification via TLC (silica gel, ethanol:water 8:2) .

- Retrosynthesis : AI-driven tools (e.g., Reaxys) propose routes from dichlorophosphine oxide intermediates. Validate intermediates via HRMS and IR .

Q. Advanced: How does HPAA interact with biological membranes in cellular uptake studies?

HPAA’s polar phosphonic acid group limits passive diffusion. To enhance cellular uptake:

- Lipid Conjugation : Synthesize HPAA-palmitate esters via Steglich esterification. Assess permeability using Caco-2 cell monolayers and LC-MS quantification .

- Nanocarriers : Encapsulate HPAA in PLGA nanoparticles (70–100 nm diameter) and evaluate release kinetics via dialysis .

Q. Table 1: Key Physicochemical Properties of HPAA

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₅O₆P | |

| Molecular Weight | 156.03 g/mol | |

| Density | 2.131 g/cm³ | |

| Boiling Point | 557.7°C (760 mmHg) | |

| Storage Conditions | 2–8°C in amber glass | |

| Hazard Codes | R22, R34, R43 |

Q. Table 2: Common Analytical Methods for HPAA Characterization

| Method | Parameters | Application | Reference |

|---|---|---|---|

| ³¹P NMR | δ 15–20 ppm (CDCl₃, 400 MHz) | Phosphonic group confirmation | |

| HPLC | C18 column, 0.1% H₃PO₄, 210 nm detection | Purity assessment | |

| FT-IR | 1150–1250 cm⁻¹ (P=O stretch) | Degradation monitoring |

属性

IUPAC Name |

2-hydroxy-2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCHNZLBVKHYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865115 | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Brown liquid. Slight acrid odor. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23783-26-8 | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。